5-Chloro-2-nitrobenzyl alcohol
Overview
Description
5-Chloro-2-nitrobenzyl alcohol (5-CNB) is an important organic chemical that has many uses in a wide range of applications. It is a versatile and relatively inexpensive compound that has been used in the synthesis of other compounds, as a reagent in biochemical reactions, and as a pharmaceutical intermediate. 5-CNB has been used in the laboratory for the synthesis of other compounds, for the study of biochemical and physiological effects, and for the development of new drugs and therapies.
Scientific Research Applications
Phototriggered Labeling and Crosslinking
5-Chloro-2-nitrobenzyl alcohol derivatives, specifically 2-nitrobenzyl alcohol (NB), have been studied for their potential in photoreactive applications. NB exhibits amine selectivity, making it a valuable tool for photoaffinity labeling and crosslinking of biomolecules. This capability is significant in fields such as drug discovery, chemical biology, and protein engineering (Wang et al., 2020).
Ultrasound-assisted Synthesis
The compound's derivatives have been synthesized using ultrasound-assisted lipase catalysis. For example, the synthesis of 4-Nitrobenzyl 2-Chloroacetate, a derivative, has been enhanced by ultrasound, yielding a high conversion rate under specific conditions (Hui, 2012).
Photochemical Reaction Mechanisms
Studies on 2-nitrobenzyl alcohols, including derivatives like this compound, have explored their photochemical reaction mechanisms. These studies provide insights into the processes and efficiencies of these reactions in various solvents, contributing to a deeper understanding of their chemical behavior (Gáplovský et al., 2005).
Photocatalytic Oxidation
The derivatives of benzyl alcohol, including this compound, have been investigated for their photocatalytic oxidation properties. These studies have shown high conversion and selectivity rates under UV-light and visible light, contributing to research in the field of photocatalysis (Higashimoto et al., 2009).
Enzymatic Synthesis Optimization
Enzymatic methods have been used to synthesize derivatives of this compound, optimizing conditions for better yields. This research contributes to the field of enzymatic synthesis and its applications in chemical engineering (Ping-fang, 2012).
Binding to Glutathione S-Transferases
Research has shown that derivatives of 2-nitrobenzyl alcohol can bind to rat alpha class glutathione S-transferases. This finding has implications for understanding the interaction of these compounds with proteins, contributing to biochemistry and pharmacology (McCarthy et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
Like other alcohols, it may interact with a variety of biological molecules, including proteins and nucleic acids .
Mode of Action
5-Chloro-2-nitrobenzyl alcohol, being an alcohol, can undergo a variety of reactions. For instance, alcohols can be converted into alkyl halides under acidic conditions via an S_N2 mechanism . In this process, the alcohol is protonated, and the halide ion displaces a molecule of water, a good leaving group, from carbon, producing an alkyl halide .
Biochemical Pathways
The conversion of alcohols into alkyl halides can impact various biochemical pathways, as alkyl halides are often used in organic synthesis and can react with a variety of biological targets .
Pharmacokinetics
Its logp value of 161 suggests that it has some degree of lipophilicity, which could influence its absorption and distribution .
Result of Action
The conversion of this alcohol into an alkyl halide could potentially lead to the alkyl halide interacting with various cellular components, potentially leading to various cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the conversion of alcohols into alkyl halides is acid-catalyzed , so the reaction rate may be influenced by the pH of the environment.
properties
IUPAC Name |
(5-chloro-2-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZTHQGJXPEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223309 | |
Record name | 5-Chloro-2-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73033-58-6 | |
Record name | 5-Chloro-2-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73033-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073033586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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